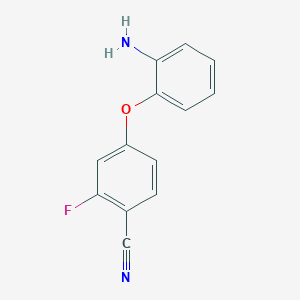
4-(2-Aminophenoxy)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminophenoxy)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminophenoxy group, a fluorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile typically involves the reaction of 2-fluoro-4-nitrobenzonitrile with 2-aminophenol under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the aminophenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenoxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-(2-Aminophenoxy)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenoxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions. The aminophenoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminophenoxy)-4’-aminostilbene: Used in the synthesis of sulfonated polyimides.
4-(4-Aminophenoxy)-phthalonitrile: Utilized in the preparation of phthalonitrile resins.
2H-1,4-Benzoxazines: Known for their biological and synthetic applications.
Uniqueness
4-(2-Aminophenoxy)-2-fluorobenzonitrile is unique due to the presence of both an aminophenoxy group and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it valuable for applications requiring specific reactivity and selectivity.
Properties
CAS No. |
1188264-32-5 |
|---|---|
Molecular Formula |
C13H9FN2O |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
4-(2-aminophenoxy)-2-fluorobenzonitrile |
InChI |
InChI=1S/C13H9FN2O/c14-11-7-10(6-5-9(11)8-15)17-13-4-2-1-3-12(13)16/h1-7H,16H2 |
InChI Key |
BOBWDBBHBGKVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
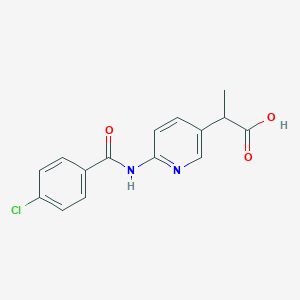
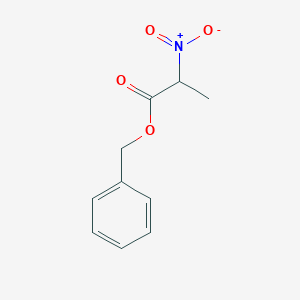
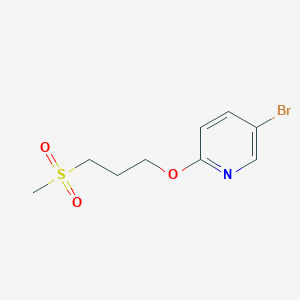
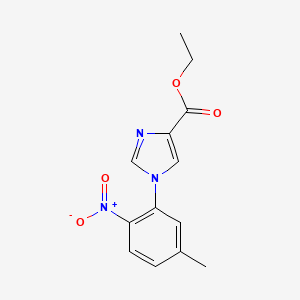
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
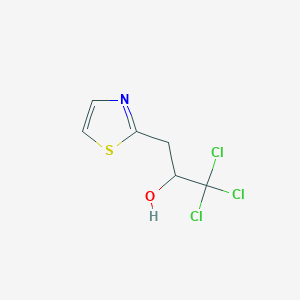

![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
